Batabulin

Descripción general

Descripción

Métodos De Preparación

La síntesis de Batabulin involucra la modificación covalente de los isotipos de β-tubulina. La ruta sintética generalmente incluye el uso de arilsulfonamida como intermediario clave. La preparación implica la reacción de 2-fluoro-1-metoxi-4-pentafluorofenilsulfonamidobenceno con varios reactivos en condiciones controladas

Análisis De Reacciones Químicas

Batabulin experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo sulfhidrilo en glutatión ataca al flúor para, formando un intermedio de Meisenheimer seguido de un colapso para restaurar la aromaticidad.

Unión covalente: This compound se une covalentemente a los isotipos de β-tubulina en un residuo de cisteína conservado, interrumpiendo la polimerización de los microtúbulos.

Los reactivos comunes utilizados en estas reacciones incluyen glutatión y otros nucleófilos. Los principales productos formados a partir de estas reacciones son proteínas de tubulina modificadas que conducen al arresto del ciclo celular y la apoptosis .

Aplicaciones Científicas De Investigación

Batabulin tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza principalmente como un agente antitumoral. .

Biología celular: this compound se utiliza para estudiar la dinámica de los microtúbulos y la regulación del ciclo celular.

Desarrollo de fármacos: this compound sirve como un compuesto principal para el desarrollo de nuevos agentes que se dirigen a los microtúbulos.

Mecanismo De Acción

Batabulin ejerce sus efectos uniéndose de forma covalente y selectiva a un subconjunto de los isotipos de β-tubulina. Esta unión ocurre en un residuo de cisteína conservado, lo que lleva a la interrupción de la polimerización de los microtúbulos. La interrupción de los microtúbulos afecta la morfología celular, induce el arresto del ciclo celular en el límite G2/M y, en última instancia, conduce a la muerte celular apoptótica . Los objetivos moleculares involucrados son los isotipos de tubulina β1, β2 y β4 .

Comparación Con Compuestos Similares

Batabulin se compara con otros agentes que se dirigen a los microtúbulos, como:

ABT-751: Tanto this compound como ABT-751 se dirigen al sitio de unión a la colchicina en la tubulina.

Compuestos similares incluyen T0070907, T007-1 y N,N’-etilen-bis(yodoacetamida), que también se dirigen a la tubulina pero difieren en sus perfiles de unión y eficacia .

Actividad Biológica

Batabulin, chemically known as T138067, is a small molecule drug that has garnered attention for its role as a tubulin inhibitor. This compound exhibits significant biological activity, particularly in oncology, where it is primarily studied for its antineoplastic properties. The following sections detail its mechanisms of action, biological effects, and relevant case studies.

This compound functions by selectively binding to specific isotypes of tubulin, including beta1, beta2, and beta4. This binding occurs through covalent interactions with cysteine residues in the tubulin proteins. The primary reaction involves the formation of a stable covalent bond between this compound and the target protein, which inhibits tubulin polymerization and disrupts microtubule dynamics essential for cell division and function.

The unique mechanism of action of this compound distinguishes it from other tubulin inhibitors. Unlike compounds such as paclitaxel or vincristine that act through reversible interactions, this compound's covalent modification leads to prolonged inhibition of microtubule assembly.

Antineoplastic Properties

This compound exhibits promising antineoplastic activity , particularly against hepatocellular carcinoma (HCC). In preclinical studies, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells. Notably, this compound has reached Phase 3 clinical trials for HCC treatment.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects on various cancer cell lines. The compound has been tested against human epithelial cancer lines such as HeLa and HepG2, where it exhibited IC50 values in the low micromolar range. These findings suggest its potential utility in combination therapies aimed at enhancing the efficacy of existing treatments .

Comparative Analysis with Other Tubulin Inhibitors

To illustrate this compound's unique profile among tubulin inhibitors, the following table compares its mechanisms and features with other well-known compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |

| Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant |

| Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |

| This compound | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |

Clinical Trials

This compound's clinical efficacy has been evaluated in several studies focusing on hepatocellular carcinoma. A notable Phase 2 trial demonstrated that patients treated with this compound showed improved overall survival rates compared to those receiving standard therapies.

In Vitro Research

Research conducted by Du et al. (2020) highlighted the cytotoxicity of this compound against various cancer cell lines. The study reported that treatment with this compound resulted in significant upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, indicating its role in promoting apoptosis in cancer cells .

Propiedades

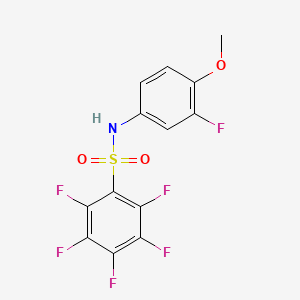

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCIVXTLACYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173230 | |

| Record name | Batabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-53-0 | |

| Record name | Batabulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Batabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4NP8G3K6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.